molecular formula C9H16N4O B11731763 3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide

3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11731763
M. Wt: 196.25 g/mol
InChI Key: KZACJKXQXOMJRX-UHFFFAOYSA-N
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Description

3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, featuring a butylamino group and a carboxamide group attached to a pyrazole ring, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond. The reaction can be summarized as follows:

    Starting Materials: 1-methyl-1H-pyrazole-5-carboxylic acid and butylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, with the addition of a dehydrating agent like thionyl chloride or carbodiimide.

    Procedure: The starting materials are mixed in the solvent, and the dehydrating agent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the butylamino group.

Scientific Research Applications

3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound is explored for its use in the synthesis of other chemical compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

    3-(butylamino)-1H-pyrazole-5-carboxamide: A similar compound with a different substitution pattern on the pyrazole ring.

    1-methyl-3-(butylamino)-1H-pyrazole-4-carboxamide: Another derivative with a carboxamide group at a different position.

Uniqueness: 3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

5-(butylamino)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-4-5-11-8-6-7(9(10)14)13(2)12-8/h6H,3-5H2,1-2H3,(H2,10,14)(H,11,12)

InChI Key

KZACJKXQXOMJRX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C(=C1)C(=O)N)C

Origin of Product

United States

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